molecular formula C20H19ClN2O4S B2713985 4-(4-((4-Chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine CAS No. 330681-84-0

4-(4-((4-Chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine

Cat. No. B2713985
CAS RN: 330681-84-0
M. Wt: 418.89
InChI Key: RYXAKBDWXLROCH-UHFFFAOYSA-N
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Description

4-(4-((4-Chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as MTSEA, which stands for 2-(Morpholinothio)ethylamine. MTSEA is a derivative of the compound 2-(m-tolyl)oxazol-5-ylamine, which has been shown to have anti-tumor activity. The addition of a morpholine group to this compound creates MTSEA, which has been studied for its potential as a tool for studying protein structure and function.

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Rao et al. (2014) designed a five-step procedure for synthesizing novel sulfur-containing 1,2,4-triazole derivatives starting from 4-Chlorophenol and Ethylbromoacetate. These compounds demonstrated significant antimicrobial activity against selected bacteria and fungi, indicating the potential of such structures in developing new antimicrobial agents Rao et al., 2014.

Catalytic Applications

The oxorhenium(V) complexes synthesized with phenolate-oxazoline ligands showed varied O-atom-transfer reactivity, demonstrating the influence of ligand structure on catalytic activity. Such findings have implications for the design of catalysts with specific reactivities and the development of greener chemical processes Schachner et al., 2014.

Novel Organic Syntheses

Research by Yasaei et al. (2019) explored palladium-catalyzed reactions involving isocyanides, leading to the synthesis of 3-(oxazol-5-yl)quinoline-2-carboxamides. This study not only expands the utility of isocyanide reactions but also illustrates the versatility of oxazoline compounds in complex organic syntheses Yasaei et al., 2019.

Antibacterial and Antifungal Properties

Oliveira et al. (2015) investigated the antimicrobial properties of 4-(Phenylsulfonyl) morpholine, indicating its potential in treating diseases caused by microorganisms. This compound exhibited modulating activity against multi-resistant strains of bacteria and fungi, suggesting its role in enhancing the effectiveness of existing antimicrobial agents Oliveira et al., 2015.

Acaricidal/Insecticidal Activity

Yu et al. (2016) designed and synthesized a series of oxazolines containing sulfone/sulfoxide groups with potential as chitin synthesis inhibitors. These compounds displayed significant acaricidal and insecticidal activities, pointing to their potential application in agricultural pest control Yu et al., 2016.

properties

IUPAC Name

4-[4-(4-chlorophenyl)sulfonyl-2-(3-methylphenyl)-1,3-oxazol-5-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4S/c1-14-3-2-4-15(13-14)18-22-19(20(27-18)23-9-11-26-12-10-23)28(24,25)17-7-5-16(21)6-8-17/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXAKBDWXLROCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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